Cas no 1710202-46-2 (3-Difluoromethoxy-5-pyrazol-1-yl-thiophene-2-carboxylic acid)
3-Difluoromethoxy-5-pyrazol-1-yl-thiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Difluoromethoxy-5-pyrazol-1-yl-thiophene-2-carboxylic acid
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- Inchi: 1S/C9H6F2N2O3S/c10-9(11)16-5-4-6(13-3-1-2-12-13)17-7(5)8(14)15/h1-4,9H,(H,14,15)
- InChI Key: SYQVIMZKADBVHO-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)SC(N2C=CC=N2)=CC=1OC(F)F
3-Difluoromethoxy-5-pyrazol-1-yl-thiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM510178-1g |
3-(Difluoromethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylicacid |
1710202-46-2 | 97% | 1g |
$568 | 2022-06-12 |
3-Difluoromethoxy-5-pyrazol-1-yl-thiophene-2-carboxylic acid Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3-Difluoromethoxy-5-pyrazol-1-yl-thiophene-2-carboxylic acid
Comprehensive Analysis of 3-Difluoromethoxy-5-pyrazol-1-yl-thiophene-2-carboxylic acid (CAS No. 1710202-46-2)
3-Difluoromethoxy-5-pyrazol-1-yl-thiophene-2-carboxylic acid (CAS No. 1710202-46-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a thiophene core with a pyrazole substituent and a difluoromethoxy group, making it a versatile intermediate for drug discovery. Its carboxylic acid functionality further enhances its reactivity, enabling applications in coupling reactions and derivatization. Researchers are increasingly exploring its potential in kinase inhibitor development, given the rising demand for targeted therapies in oncology and autoimmune diseases.
The compound’s heterocyclic scaffold aligns with current trends in fragment-based drug design, a hot topic in medicinal chemistry. With the growing interest in AI-driven molecular optimization, 3-Difluoromethoxy-5-pyrazol-1-yl-thiophene-2-carboxylic acid serves as a valuable building block for virtual screening libraries. Its fluorinated moiety also addresses the pharmaceutical industry’s focus on improving metabolic stability and bioavailability, a frequently searched topic in drug development forums. Additionally, its thiophene-pyrazole hybrid structure resonates with studies on allosteric modulators, a niche area gaining traction in CNS disorder research.
From a synthetic perspective, the compound’s CAS No. 1710202-46-2 is often queried in databases for cross-coupling reaction protocols. Its electron-withdrawing groups facilitate palladium-catalyzed transformations, a technique widely discussed in green chemistry circles. Environmental concerns have spurred searches for sustainable synthetic routes, and this molecule’s compatibility with microwave-assisted synthesis positions it as a candidate for eco-friendly production. Analytical chemists also highlight its distinct HPLC retention behavior, making it a reference standard in method development for impurity profiling.
In agrochemical applications, the difluoromethoxy-thiophene motif exhibits promising pesticidal activity, coinciding with global searches for next-generation crop protection agents. Its mode of action is hypothesized to involve enzyme inhibition, a subject of numerous patent filings. The compound’s pyrazole ring further contributes to its bioactivity, mirroring the industry’s shift toward low-toxicity formulations. Regulatory bodies’ emphasis on PFAS alternatives has also driven interest in its fluorine-containing yet biodegradable profile.
Market analysts note increasing procurement inquiries for CAS 1710202-46-2, particularly from contract research organizations (CROs) engaged in high-throughput screening. The compound’s structure-activity relationship (SAR) data is frequently cited in medicinal chemistry publications, reflecting its relevance in hit-to-lead optimization. As the scientific community prioritizes intellectual property protection, this molecule’s novel core structure continues to inspire patent landscaping studies.
In summary, 3-Difluoromethoxy-5-pyrazol-1-yl-thiophene-2-carboxylic acid represents a multifaceted tool for modern chemical research. Its intersection with drug discovery, agrochemical innovation, and sustainable synthesis underscores its broad utility. As computational tools like molecular docking and QSAR modeling advance, this compound’s role in addressing undruggable targets and resistance mechanisms is poised to expand, making it a staple in interdisciplinary research pipelines.
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